An In-Depth Technical Guide to 2-Maleimidoacetic Acid: Chemical Properties and Structure
An In-Depth Technical Guide to 2-Maleimidoacetic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Maleimidoacetic acid is a heterobifunctional crosslinker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its structure incorporates two key functional groups: a maleimide (B117702) ring and a carboxylic acid. This dual functionality allows for the sequential or orthogonal conjugation of different molecules, making it a versatile tool for creating complex biomolecular architectures.
The maleimide group is highly reactive towards thiol (sulfhydryl) groups, which are found in the cysteine residues of proteins and peptides. This specific and efficient reaction, proceeding via a Michael addition, forms a stable thioether bond under mild, physiological conditions.[1][2] The carboxylic acid moiety, on the other hand, can be activated to react with primary amines, such as those on the surface of proteins or other biomolecules, to form stable amide bonds. This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Maleimidoacetic acid, along with detailed experimental protocols for its characterization and use in bioconjugation.
Chemical Structure and Properties
2-Maleimidoacetic acid, also known as N-(carboxymethyl)maleimide, possesses a compact structure that is key to its function as a linker molecule. The core of the molecule is a five-membered maleimide ring containing a reactive carbon-carbon double bond, which is the site of the selective reaction with thiols. Attached to the nitrogen atom of the maleimide ring is an acetic acid group, providing a handle for further conjugation chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Maleimidoacetic acid is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅NO₄ | [1][3][4] |
| Molecular Weight | 155.11 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Melting Point | 114 - 118 °C | [1] |
| Boiling Point (Predicted) | 376.7 ± 25.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.578 ± 0.06 g/cm³ | [3] |
| Solubility | Slightly soluble in water. Soluble in organic solvents. | [6] |
| pKa (Predicted) | 3.31 ± 0.10 |
Reactivity and Mechanism of Action
The primary utility of 2-Maleimidoacetic acid in bioconjugation stems from the high reactivity and selectivity of the maleimide group for thiols.
Maleimide-Thiol Conjugation: A Michael Addition Reaction
The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism. In this reaction, a nucleophilic thiolate anion attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring. This results in the formation of a stable, covalent thioether linkage. The reaction is highly efficient and chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.
Factors Influencing the Reaction
Several factors can influence the efficiency and specificity of the maleimide-thiol conjugation:
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pH: The optimal pH range for this reaction is 6.5-7.5. Below this range, the concentration of the reactive thiolate anion is reduced, slowing down the reaction. Above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis, and reaction with primary amines can become a competing side reaction.
-
Temperature: The reaction proceeds efficiently at room temperature. Higher temperatures can increase the rate of hydrolysis of the maleimide ring.
-
Solvents: The reaction is typically carried out in aqueous buffers. For poorly soluble reactants, the addition of organic co-solvents may be necessary.
Potential Side Reactions
It is crucial to be aware of potential side reactions that can occur during maleimide-thiol conjugation:
-
Hydrolysis of the Maleimide Ring: The maleimide ring can undergo hydrolysis, especially at higher pH values, to form a non-reactive maleamic acid derivative.
-
Retro-Michael Reaction: The thioether bond formed can, under certain conditions, be reversible. This can be a concern in applications where long-term stability is critical.
-
Thiazine (B8601807) Rearrangement: When conjugation occurs at an N-terminal cysteine, a rearrangement to a more stable six-membered thiazine structure can occur.
Experimental Protocols
Synthesis of 2-Maleimidoacetic acid
A common synthetic route to 2-Maleimidoacetic acid involves the reaction of maleic anhydride (B1165640) with glycine. The following is a general procedure:
-
A solution of maleic anhydride in a suitable solvent (e.g., dichloromethane) is prepared in a reaction flask.[5]
-
Triethylamine is added to the solution.[5]
-
The reaction mixture is cooled in an ice-salt bath.[5]
-
A solution of a suitable activating agent is added dropwise while maintaining a low temperature.[5]
-
The reaction is stirred for several hours at a controlled temperature.[5]
-
The reaction mixture is then concentrated, and the crude product is purified by recrystallization from a solvent mixture such as ethyl acetate (B1210297) and petroleum ether.[5]
-
The purity of the final product can be confirmed by HPLC.[5]
Characterization of 2-Maleimidoacetic acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum provides information about the different types of protons in the molecule. Key expected signals include those for the vinyl protons of the maleimide ring and the methylene (B1212753) protons of the acetic acid group.
-
13C NMR: The carbon NMR spectrum reveals the different carbon environments in the molecule, including the carbonyl carbons of the maleimide and carboxylic acid groups, the vinyl carbons, and the methylene carbon.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Characteristic absorption bands are expected for the C=O stretching of the imide and carboxylic acid groups, the C=C stretching of the maleimide ring, and the O-H stretching of the carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. The exact mass can be determined using high-resolution mass spectrometry.[3]
Protocol for Bioconjugation of a Thiol-Containing Peptide
This protocol describes a general procedure for the conjugation of 2-Maleimidoacetic acid to a peptide containing a cysteine residue.
Materials:
-
Thiol-containing peptide
-
2-Maleimidoacetic acid
-
Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography or reverse-phase HPLC)
Procedure:
-
Preparation of Solutions:
-
Dissolve the thiol-containing peptide in the conjugation buffer to a known concentration.
-
Prepare a stock solution of 2-Maleimidoacetic acid in a suitable solvent (e.g., DMSO or DMF) and then dilute it in the conjugation buffer immediately before use.
-
-
Conjugation Reaction:
-
Add the 2-Maleimidoacetic acid solution to the peptide solution. A molar excess of the maleimide reagent is typically used to ensure complete reaction with the thiol.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours) with gentle mixing. The reaction can also be performed at 4°C overnight.
-
-
Quenching the Reaction:
-
Add a quenching reagent to the reaction mixture to consume any unreacted maleimide groups.
-
-
Purification of the Conjugate:
-
Purify the resulting peptide conjugate from unreacted starting materials and byproducts using a suitable chromatography technique.
-
-
Characterization of the Conjugate:
-
Confirm the successful conjugation and determine the purity of the final product using techniques such as mass spectrometry and HPLC.
-
Applications in Research and Drug Development
The unique properties of 2-Maleimidoacetic acid make it a valuable tool in a variety of applications:
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, 2-Maleimidoacetic acid can be used to link a cytotoxic drug to a monoclonal antibody. The antibody targets the conjugate to cancer cells, where the drug is then released, leading to selective cell killing.[1]
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins and peptides can improve their pharmacokinetic properties. 2-Maleimidoacetic acid can serve as a linker to attach PEG to cysteine residues.
-
Surface Immobilization: Biomolecules can be immobilized onto surfaces for applications such as biosensors and diagnostic arrays using 2-Maleimidoacetic acid as a linker.
-
Fluorescent Labeling: Fluorophores can be attached to proteins and other biomolecules for use in fluorescence microscopy and other imaging techniques.
Conclusion
2-Maleimidoacetic acid is a powerful and versatile heterobifunctional crosslinker with broad applications in life sciences research and drug development. Its well-defined reactivity, particularly the selective and efficient Michael addition reaction with thiols, allows for the precise construction of complex bioconjugates. A thorough understanding of its chemical properties, reaction mechanisms, and potential side reactions, as outlined in this guide, is essential for its successful application in the laboratory. The provided experimental protocols offer a starting point for researchers to utilize this valuable tool in their own work, paving the way for new innovations in targeted therapeutics, diagnostics, and biomaterials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, 25021-08-03 | BroadPharm [broadpharm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | C6H5NO4 | CID 319935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Maleimido acetic acid | 25021-08-3 [chemicalbook.com]
- 6. chembk.com [chembk.com]
